4-Acetylmorpholine

Übersicht

Beschreibung

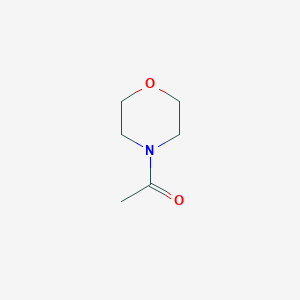

4-Acetylmorpholine (CAS 1696-20-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₁NO₂. It is a colorless liquid with a melting point of 10°C, boiling point of 246°C (at 0.101 MPa), and density of 1.012 g/cm³ . Structurally, it consists of a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) substituted with an acetyl group at the 4-position.

Wirkmechanismus

Target of Action

4-Acetylmorpholine, also known as N-Acetylmorpholine, is a compound that demonstrates aromaticity and acts as a weak base . It has been shown to interact with a diverse range of molecules, including proteins and lipids . These interactions can lead to observable effects on the structure and functions of these molecular components .

Mode of Action

Its ability to interact with various molecules suggests that it may influence their activity or function . For instance, its interaction with proteins could potentially alter their conformation or activity, leading to changes in cellular processes.

Biochemical Pathways

Given its interactions with proteins and lipids, it is plausible that it could influence pathways involving these molecules

Result of Action

Its interactions with proteins and lipids suggest that it could potentially influence their structure and function

Biochemische Analyse

Biochemical Properties

4-Acetylmorpholine acts as a weak base and demonstrates aromaticity, enabling it to interact and activate a diverse range of molecules . Studies have shown its interactions with proteins, lipids, and other molecular components, leading to observable effects on their structure and functions .

Cellular Effects

This compound has been shown to have potential impacts on cellular processes. Scientists have harnessed its potential to explore protein structures and properties, as well as to investigate the impacts of drugs on cellular processes

Molecular Mechanism

It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-defined. It is known that metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks . The exact enzymes or cofactors that this compound interacts with, and any effects on metabolic flux or metabolite levels, are not currently known.

Biologische Aktivität

4-Acetylmorpholine, also known as N-acetylmorpholine, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a morpholine derivative characterized by an acetyl group attached to the nitrogen atom of the morpholine ring. This modification enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activities. A study highlighted the synthesis of novel benzimidazole-morpholine derivatives, which showed selective inhibition against various bacterial strains, indicating their potential as antibacterial agents.

2. Cholinesterase Inhibition

One of the notable pharmacological activities of this compound is its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. A study conducted by Yuheng Hu et al. (2019) reported that certain derivatives exhibited significant AChE inhibition, indicating their promise in Alzheimer's therapy.

3. Anti-inflammatory Effects

This compound derivatives have also been investigated for their anti-inflammatory properties. Specifically, compounds derived from this morpholine structure have shown inhibitory effects on cyclooxygenase enzymes, which are critical in the inflammatory process. This positions them as potential candidates for developing anti-inflammatory medications.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Interaction with Enzymes : The compound acts as a weak base and demonstrates aromaticity, allowing it to interact with various enzymes and proteins involved in metabolic pathways. This interaction may influence enzyme activity and gene expression.

- Protein Structure Influence : Its interactions with proteins suggest that it could alter their structure and function, potentially affecting cellular processes.

- Radical Formation : In reactions involving ferrous ions, this compound can participate in SRN1 reactions, leading to the formation of radical intermediates that may contribute to its biological activity.

Study on Cholinesterase Inhibition

A significant study focused on the synthesis and evaluation of this compound derivatives for their cholinesterase inhibitory activity. The results indicated that certain compounds not only inhibited AChE but also showed selectivity towards BuChE, which is crucial for therapeutic strategies against Alzheimer's disease.

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| Compound A | 85 | 40 |

| Compound B | 90 | 60 |

| Compound C | 75 | 70 |

This table illustrates the varying degrees of inhibition observed among different derivatives, highlighting their potential therapeutic relevance.

Anti-inflammatory Activity Assessment

Another study assessed the anti-inflammatory properties of this compound derivatives in a mouse model of inflammation. The results showed a significant reduction in inflammatory markers compared to control groups.

| Treatment Group | Inflammatory Marker Level (pg/mL) |

|---|---|

| Control | 1200 |

| Compound A | 600 |

| Compound B | 450 |

These findings suggest that specific derivatives may offer a viable approach to managing inflammatory conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 4-acetylmorpholine serves as a versatile intermediate for producing various compounds. Its structure allows it to participate in:

- Nucleophilic Substitution Reactions : Useful in synthesizing more complex morpholine derivatives.

- Formation of Heterocycles : Acts as a precursor for creating diverse heterocyclic compounds.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Studies have shown that it can inhibit bacterial growth, suggesting potential as a lead compound for antibiotic development.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, notably:

- Acetylcholinesterase (AChE) : Implicated in neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest it may serve as a potential therapeutic agent.

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. It has demonstrated:

- Cytotoxicity Against Cancer Cell Lines : Studies indicate that it can inhibit proliferation and induce apoptosis in various cancer cell types. For example, research showed significant effects against breast cancer cells .

Industry

In industrial applications, this compound is utilized in the production of:

- Polymers : As a building block for specialty polymers.

- Agrochemicals : In the synthesis of herbicides and pesticides due to its biological activity.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound against pathogenic bacteria. The results indicated significant antibacterial activity with lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics. This suggests its potential as a new antibiotic candidate.

Case Study 2: Enzyme Inhibition in Neurodegenerative Disorders

Research investigating the inhibition of AChE by this compound revealed promising results. The compound demonstrated competitive inhibition, indicating that it could be developed further for therapeutic use in treating Alzheimer's disease.

Case Study 3: Anticancer Activity

In vitro studies on breast cancer cell lines showed that this compound not only inhibited cell growth but also triggered apoptotic pathways. This highlights its potential as an anticancer agent worthy of further exploration.

Q & A

Q. What are the established synthesis protocols for 4-Acetylmorpholine, and how can they be adapted for high-yield production in academic settings?

Basic Research Question

The synthesis of this compound typically involves the acetylation of morpholine derivatives using acetylating agents like acetic anhydride or acetyl chloride. A standard protocol includes refluxing morpholine with an acetyl donor in anhydrous conditions, followed by purification via fractional distillation or recrystallization . Key parameters influencing yield include:

- Molar ratios (e.g., 1:1.2 morpholine to acetic anhydride).

- Reaction temperature (80–100°C for 4–6 hours).

- Catalyst use (e.g., Lewis acids like ZnCl₂ for accelerated kinetics).

For academic reproducibility, ensure inert gas purging to prevent oxidation and validate purity via NMR or GC-MS.

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be interpreted?

Basic Research Question

Core techniques include:

- NMR spectroscopy : Confirm structure via characteristic peaks (e.g., δ 2.1 ppm for acetyl CH₃, δ 3.6–3.8 ppm for morpholine protons) .

- IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and morpholine ring vibrations.

- Mass spectrometry : Verify molecular ion (m/z 129.16) and fragmentation patterns.

Advanced Consideration : Contradictory data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Cross-validate with HPLC purity assays and consult spectral databases (PubChem, ECHA) .

Q. How can reaction conditions for this compound synthesis be systematically optimized to enhance selectivity?

Advanced Research Question

Adopt a factorial design approach to test variables:

Q. What methodologies are recommended for resolving contradictions in stability data for this compound under varying storage conditions?

Advanced Research Question

Conflicting stability reports (e.g., degradation rates in acidic vs. neutral media) require:

- Accelerated stability testing : Expose samples to stressors (heat, light, humidity) per ICH guidelines.

- Degradation product profiling : Use LC-MS to identify decomposition pathways (e.g., hydrolysis to morpholine).

- Statistical analysis : Apply ANOVA to compare batch-to-batch variability and isolate confounding factors .

Q. How should researchers design experiments to investigate the mechanistic role of this compound in catalytic systems?

Advanced Research Question

- Hypothesis-driven design : Test whether this compound acts as a ligand or proton shuttle.

- Control experiments : Compare reaction rates with/without this compound and analogs (e.g., 4-dodecylmorpholine) .

- In situ spectroscopy : Use Raman or UV-Vis to track intermediate formation.

Reference mechanistic frameworks from analogous morpholine derivatives in organocatalysis literature .

Q. What protocols ensure accurate assessment of this compound purity, particularly when working with hygroscopic samples?

Advanced Research Question

- Karl Fischer titration : Quantify water content (critical for hygroscopic samples).

- DSC/TGA : Monitor melting point (14°C) and thermal decomposition profiles .

- Chiral HPLC : Detect enantiomeric impurities if asymmetric synthesis is attempted.

Store samples in desiccators with molecular sieves and report purity as a range (e.g., 95±2%) to account for analytical error .

Q. How can researchers ensure reproducibility in this compound-based studies when scaling from milligram to gram quantities?

Advanced Research Question

- Scale-up validation : Conduct triplicate runs at each scale, documenting deviations in yield/purity.

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., ReactIR for reaction progress).

- Statistical rigor : Report mean ± SD for critical parameters (e.g., reaction time, temperature) and use t-tests to confirm consistency .

Q. What advanced computational methods are suitable for predicting the environmental impact of this compound degradation products?

Advanced Research Question

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

4-Acetylmorpholine vs. 4-(4-Nitrophenyl)morpholine

- Structural Differences: this compound: Acetyl group (-COCH₃) at the 4-position. 4-(4-Nitrophenyl)morpholine: Nitrophenyl group (-C₆H₄NO₂) at the 4-position .

- Reactivity :

This compound vs. 4-(4-Nitrophenyl)thiomorpholine

- Structural Differences :

- Physicochemical Properties :

Reactivity and Catalytic Performance

Hydrogenation Efficiency

- Key Insight : this compound’s acetyl group facilitates high-yield hydrogenation compared to bulkier nitro-substituted analogs.

Physical Properties and Stability

| Property | This compound | 4-Isobutylmorpholine | 4-(4-Nitrophenyl)morpholine |

|---|---|---|---|

| Molecular Weight (g/mol) | 129.16 | 143.23 | 224.23 |

| Melting Point (°C) | 10 | Not reported | 85–86 (as solid) |

| Boiling Point (°C) | 246 | 180–185 | Decomposes upon heating |

| Solubility | Miscible in polar solvents | Low polarity | Low in water, high in DMSO |

- Key Insight : The acetyl group in this compound contributes to its liquid state at room temperature, enhancing handling in industrial processes compared to solid nitrophenyl analogs.

Eigenschaften

IUPAC Name |

1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(8)7-2-4-9-5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWXRBNOYGGPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061889 | |

| Record name | N-Acetylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1696-20-4 | |

| Record name | N-Acetylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1696-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001696204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-morpholinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetylmorpholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM8H2HUC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.